![molecular formula C20H29ClO2 B163394 Methylclostebol CAS No. 5785-58-0](/img/structure/B163394.png)
Methylclostebol
Overview
Description
Methylclostebol, also known as 4-chloro-17α-methyltestosterone or as 4-chloro-17α-methylandrost-4-en-17β-ol-3-one, is a synthetic, orally active anabolic-androgenic steroid (AAS) and designer steroid . It has been sold on the Internet as a “dietary supplement”, but it has never been studied for medical use . It is the 17α-alkylated variant of clostebol (4-chlorotestosterone) .
Molecular Structure Analysis
The molecular formula of Methylclostebol is C20H29ClO2 . Its average mass is 336.896 Da and its monoisotopic mass is 336.185608 Da .Physical And Chemical Properties Analysis
Methylclostebol has a density of 1.2±0.1 g/cm3, a boiling point of 449.9±45.0 °C at 760 mmHg, and a flash point of 225.9±28.7 °C . Its molar refractivity is 92.4±0.4 cm3, and it has 2 H bond acceptors and 1 H bond donor .Scientific Research Applications
1. Cyclodextrin Research
Cyclodextrins, including methylated forms like methyl-beta-cyclodextrin, are studied for their drug delivery capabilities. Their role in increasing the bioavailability of poorly water-soluble drugs is significant. Studies have shown that cyclodextrins can enhance drug absorption in the gastrointestinal tract by improving solubility and permeability. For example, a study by Fenyvesi et al. (2014) investigated the penetration properties of fluorescently labeled randomly methylated-beta-cyclodextrin (FITC-RAMEB) on Caco-2 cell layers, revealing that FITC-RAMEB enters intestinal epithelial cells by fluid-phase endocytosis, which could help overcome intestinal barriers and enhance bioavailability (Fenyvesi et al., 2014).
2. Toxicity and Safety Assessment
The toxicity and safety of methylated cyclodextrins are also areas of significant research. A study by Boulmedarat et al. (2005) focused on the toxicity of randomly methylated beta-cyclodextrin (RAMEB) on buccal mucosa using a human oral epithelium model. The results indicated that while high concentrations of RAMEB could be cytotoxic, lower concentrations did not induce tissue damages, suggesting the safety of RAMEB as an excipient for buccal mucosal drug delivery (Boulmedarat et al., 2005).
3. Soil Bioremediation
Another application of methylated cyclodextrins is in soil bioremediation. Research has shown that cyclodextrins like RAMEB can be used in the bioremediation of soils contaminated by hydrocarbons and other organic pollutants. For example, Fenyvesi et al. (2005) reported on the biodegradability of various cyclodextrins in soil, noting that even persistent compounds like RAMEB could be depleted under favorable conditions, making them suitable for environmentally safe bioremediation technologies (Fenyvesi et al., 2005).
Safety And Hazards
Methylclostebol has been linked to a number of serious health risks. It can cause liver damage, increased blood pressure, and increased risk of stroke . It can also cause an increase in cholesterol levels, which can lead to heart disease . Additionally, it can cause an increase in testosterone levels, which can lead to an increased risk of prostate cancer . It can also cause an increase in estrogen levels, which can lead to an increased risk of breast cancer . Finally, it can cause an increase in the risk of developing kidney stones .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMOGWLYTLQJGT-XMUHMHRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017250 | |
Record name | Methylclostebol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylclostebol | |
CAS RN |
5785-58-0 | |
Record name | Methylclostebol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5785-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylclostebol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-18307 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylclostebol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLCLOSTEBOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0956Z23Q9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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